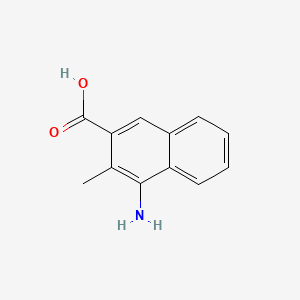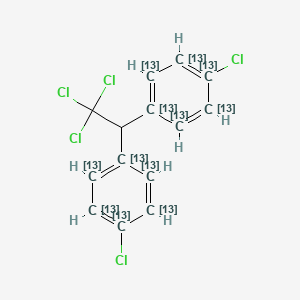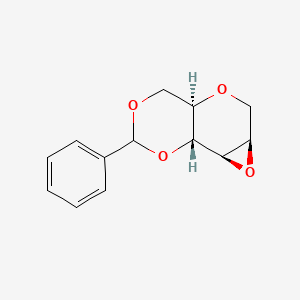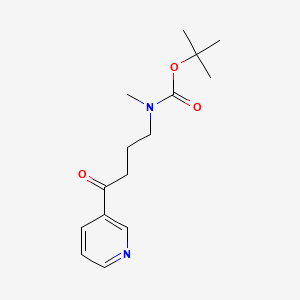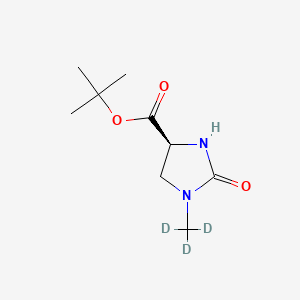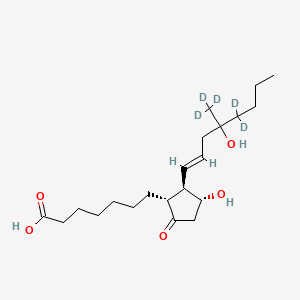
Misoprostol-Säure D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Misoprostol Acid D5 is a deuterium-labeled version of Misoprostol Acid . Misoprostol Acid is an active metabolite of Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1). It is extensively absorbed and undergoes rapid de-esterification to Misoprostol Acid in the gastrointestinal tract after oral administration .
Synthesis Analysis
Misoprostol Acid D5 contains five deuterium atoms at the 16 methyl, 17, and 17’ positions . It is intended for use as an internal standard for the quantification of Misoprostol (free acid) by GC- or LC- mass spectrometry (MS) . The preparation of Misoprostol involves a cuprate coupling of the vinyl cuprate .
Molecular Structure Analysis
The molecular formula of Misoprostol Acid D5 is C21H31D5O5 . The structure includes a cyclopentane ring and several functional groups, including hydroxyl and carboxyl groups .
Chemical Reactions Analysis
Misoprostol Acid D5, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to Misoprostol Acid in the gastrointestinal tract after oral administration .
Physical And Chemical Properties Analysis
Misoprostol Acid D5 is a pale yellow oil . Its molecular weight is 373.54 .
Wissenschaftliche Forschungsanwendungen
Interner Standard für die Quantifizierung
Misoprostol-Säure D5 wird als interner Standard für die Quantifizierung von Misoprostol (freie Säure) mittels GC- oder LC-MS verwendet. Diese Anwendung ist entscheidend, um genaue und präzise Messungen in pharmakokinetischen Studien zu gewährleisten .
Forensische Toxikologie
In der forensischen Toxikologie hilft this compound bei der Entwicklung von Methoden zur Bestimmung von Misoprostol-Säure in biologischen Proben, insbesondere bei Fällen von medikamentösen Schwangerschaftsabbrüchen .
Pharmakokinetische Studien
Es wird in pharmakokinetischen Studien eingesetzt, um die Verteilung und das Schicksal von Misoprostol im Körper zu verstehen, wenn es auf verschiedenen Wegen verabreicht wird .
Wirksamkeit in verschiedenen Medien
Es wurden Untersuchungen durchgeführt, um festzustellen, ob die Wirksamkeit von this compound in einem sauren Medium verbessert wird, was für die Vorbereitung der Gebärmutterhalsvorbereitung vor einer Abtreibung relevant ist .
Anwendung in der Geburtshilfe
This compound hat vielfältige Anwendungen in der Geburtshilfe, von der Behandlung von Frühschwangerschaftsverlusten bis zur Einleitung der Wehen, was sich auf Protokolle und Sicherheitsaspekte auswirkt .
Klinische Medizin
In der klinischen Medizin wird es häufig zur Vorbeugung von Magengeschwüren und in Kombination mit RU-486 zur oralen Induktion von Abtreibungen im ersten Trimester verwendet .
Gesetzliche Compliance
This compound wird mit detaillierten Charakterisierungsdaten geliefert, die mit den behördlichen Richtlinien übereinstimmen, und unterstützt die Entwicklung und Validierung analytischer Methoden während der kommerziellen Produktion oder ANDA-Prozesse .
Jede Anwendung zeigt die Vielseitigkeit und Bedeutung von this compound in verschiedenen wissenschaftlichen Forschungsfeldern.
Cayman Chemical - Misoprostol (freie Säure)-d5 MDPI - Forensische toxikologische Aspekte des Misoprostol-Gebrauchs <svg class="icon" height="16" p-id
Wirkmechanismus
Target of Action
Misoprostol Acid D5, like its parent compound Misoprostol, is a synthetic prostaglandin E1 (PGE1) analogue . It primarily targets the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, they are involved in increasing the strength and frequency of contractions and decreasing cervical tone .
Mode of Action
Misoprostol Acid D5 interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation leads to a reduction in gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased, along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .
Biochemical Pathways
Misoprostol Acid D5 affects several biochemical pathways. It has been shown to inhibit the formation of gastric lesions in rats, inhibit superoxide generation in human neutrophils, and relax fetal rabbit ductus arteriosus . These effects are mediated by EP2, EP3, and EP4 receptors .
Pharmacokinetics
Misoprostol Acid D5, like Misoprostol, is extensively absorbed and undergoes rapid de-esterification to the active free acid in the gastrointestinal tract after oral administration . The peak concentration is achieved about 30 minutes after sublingual and oral administration . Following vaginal administration, it takes 75 minutes . The bioavailability of Misoprostol is affected by the liver’s first-pass effect, which reduces the bioavailability of the drug when administered orally .
Result of Action
The primary result of Misoprostol Acid D5’s action is the prevention and treatment of NSAID-induced gastric ulcers . It is also used to manage miscarriages, prevent postpartum hemorrhage, and for first-trimester abortions . In rare cases, uterine rupture may occur .
Action Environment
The action, efficacy, and stability of Misoprostol Acid D5 can be influenced by various environmental factors. For instance, the route of administration can significantly impact the drug’s efficacy and duration of action . Vaginal and sublingual routes result in greater efficacy and extended duration of action because these routes of administration allow the drug to bypass the liver’s first-pass effect .
Safety and Hazards
Misoprostol can cause birth defects, premature birth, uterine rupture, miscarriage, or incomplete miscarriage and dangerous uterine bleeding . It should not be used during pregnancy unless it is being used for pregnancy-related conditions . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-hydroxy-4-(trideuteriomethyl)oct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1/i2D3,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-CTASGXJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(C([2H])([2H])CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Misoprostol Acid D5 used in the analysis of Misoprostol Acid in human plasma?
A1: Misoprostol Acid D5 serves as an internal standard (IS) in the LC-MS/MS method described in the research. [, ] Internal standards are crucial in analytical chemistry, particularly for quantitative analysis in complex matrices like plasma. Using a stable isotope-labeled analog like Misoprostol Acid D5 offers several advantages:
Q2: What is the reported sensitivity of the developed LC-MS/MS method for Misoprostol Acid quantification?
A2: The research highlights the high sensitivity of the developed method, achieving a lower limit of quantification (LLOQ) of 10 pg/mL for Misoprostol Acid in human plasma. [, ] This means the method can accurately and reliably quantify Misoprostol Acid at very low concentrations, which is essential for pharmacokinetic studies where drug concentrations can be low.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)
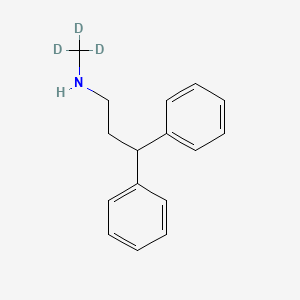

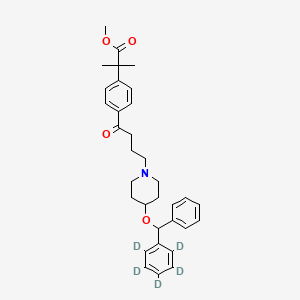
![Methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate](/img/structure/B564879.png)
![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
